Ethyl 2-(2-formyl-4-nitrophenoxy)acetate
Overview
Description
Mechanism of Action
Mode of Action
It is possible that this compound exerts its effects by binding to its target(s) and modulating their activity, but this is purely speculative without more information .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of this compound, as they determine how much of the compound reaches its target(s) and how long it stays in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-formyl-4-nitrophenoxy)acetate typically involves the reaction of 2-formyl-4-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-formyl-4-nitrophenoxy)acetate can undergo various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: 2-(2-carboxy-4-nitrophenoxy)acetic acid.
Reduction: Ethyl 2-(2-formyl-4-aminophenoxy)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-formyl-4-nitrophenoxy)acetate is used in various scientific research applications, including:
Comparison with Similar Compounds
Ethyl 2-(2-formyl-4-nitrophenoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(4-formyl-2-nitrophenoxy)acetate: Similar structure but with different positional isomerism.
Ethyl 2-(2-formylphenoxy)acetate: Lacks the nitro group, resulting in different reactivity and applications.
Ethyl 2-(2-nitrophenoxy)acetate:
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications .
Properties
IUPAC Name |
ethyl 2-(2-formyl-4-nitrophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-2-17-11(14)7-18-10-4-3-9(12(15)16)5-8(10)6-13/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUFJURFUFMTBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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